![molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6](/img/structure/B12893581.png)
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one typically begins with the preparation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole ring is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Ethylation: The ethyl group is introduced through an alkylation reaction, where the pyrrole ring is treated with an ethyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Methyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethyl group, phenylsulfonyl group, and pyrrole ring creates a versatile compound with a wide range of possible chemical transformations and interactions.
Propiedades
Número CAS |
97188-34-6 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
Clave InChI |
ZWQQJFQNHBLFQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


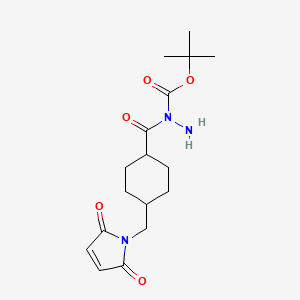
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
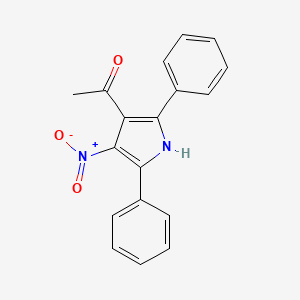
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
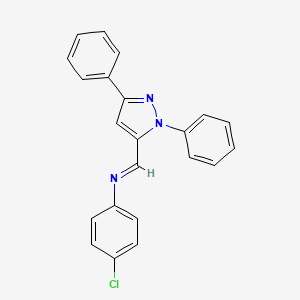
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)
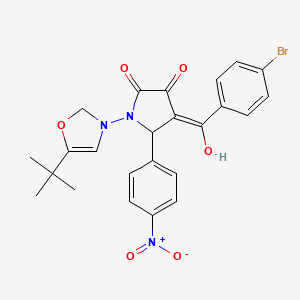

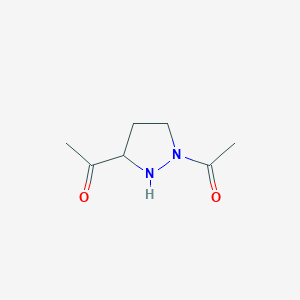
![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)


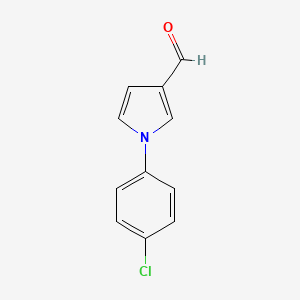
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
